
7-Despropyl 7-Phenyl Vardenafil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Despropyl 7-Phenyl Vardenafil is a derivative of Vardenafil, a selective phosphodiesterase type 5 inhibitor used primarily in the treatment of erectile dysfunction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Despropyl 7-Phenyl Vardenafil typically involves the modification of the Vardenafil molecule. The process includes the removal of the propyl group and the introduction of a phenyl group at the 7th position. This can be achieved through various organic synthesis techniques, including nucleophilic substitution and catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 7-Despropyl 7-Phenyl Vardenafil undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like halides or alkyl groups
Aplicaciones Científicas De Investigación
7-Despropyl 7-Phenyl Vardenafil has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of phosphodiesterase inhibitors.
Biology: Investigated for its potential effects on cellular signaling pathways.
Medicine: Studied for its potential therapeutic effects in conditions related to phosphodiesterase inhibition.
Industry: Utilized in the development of new pharmaceutical formulations and as a quality control standard in drug manufacturing .
Mecanismo De Acción
The mechanism of action of 7-Despropyl 7-Phenyl Vardenafil is similar to that of Vardenafil. It inhibits the enzyme phosphodiesterase type 5, which is responsible for the degradation of cyclic guanosine monophosphate in the corpus cavernosum. This inhibition leads to increased levels of cyclic guanosine monophosphate, resulting in smooth muscle relaxation and increased blood flow .
Comparación Con Compuestos Similares
Vardenafil: The parent compound, used primarily for erectile dysfunction.
Sildenafil: Another phosphodiesterase type 5 inhibitor with similar therapeutic effects.
Tadalafil: Known for its longer duration of action compared to Vardenafil and Sildenafil.
Uniqueness: 7-Despropyl 7-Phenyl Vardenafil is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties. These differences can be crucial for developing new therapeutic agents with improved efficacy and safety profiles .
Propiedades
Fórmula molecular |
C26H30N6O4S |
|---|---|
Peso molecular |
522.6 g/mol |
Nombre IUPAC |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-phenyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C26H30N6O4S/c1-4-30-13-15-31(16-14-30)37(34,35)20-11-12-22(36-5-2)21(17-20)24-28-26(33)23-18(3)27-25(32(23)29-24)19-9-7-6-8-10-19/h6-12,17H,4-5,13-16H2,1-3H3,(H,28,29,33) |
Clave InChI |
LRKQFIISHWEXRB-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=C(N=C4C5=CC=CC=C5)C)C(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



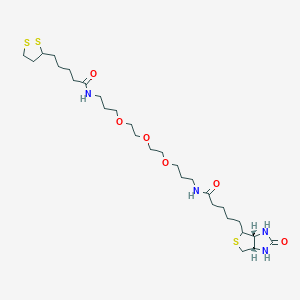
![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid](/img/structure/B13442656.png)
![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)
![[trans(trans)]-2-Fluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-1-(trifluoromethoxy)benzene](/img/structure/B13442668.png)
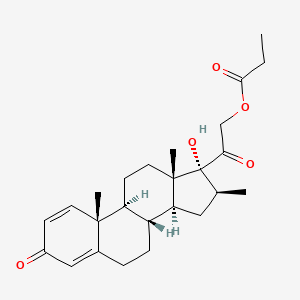
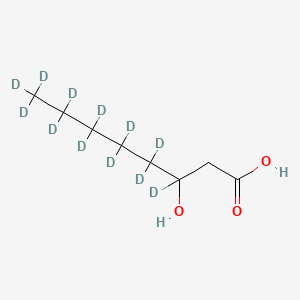

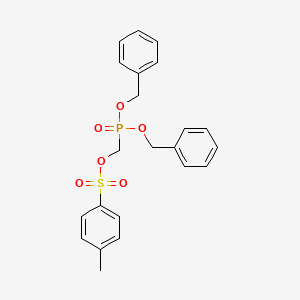
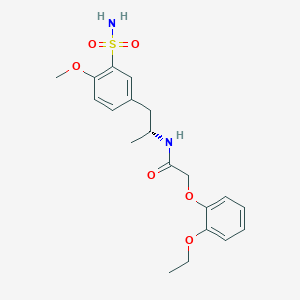
![2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol](/img/structure/B13442695.png)

![(4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone](/img/structure/B13442709.png)

